5-Nitro-L-norvaline
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Overview
Description
5-Nitro-L-norvaline is a derivative of the non-proteinogenic amino acid L-norvaline. It is characterized by the presence of a nitro group (-NO2) attached to the carbon chain.
Preparation Methods
The synthesis of 5-Nitro-L-norvaline typically involves the nitration of L-norvaline. One common method includes the use of nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the carbon chain .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
5-Nitro-L-norvaline undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-L-norvaline .
Scientific Research Applications
5-Nitro-L-norvaline has several scientific research applications:
Biochemistry: It is used as an inhibitor of pyridoxal 5’-phosphate-dependent enzymes, which play crucial roles in amino acid metabolism.
Medicinal Chemistry: Research has explored its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-L-norvaline involves its interaction with specific molecular targets. For instance, it inhibits arginase by binding to the enzyme’s active site, thereby preventing the conversion of L-arginine to urea and ornithine. This inhibition can reduce the production of reactive oxygen species and inflammation, which are associated with neurodegenerative diseases .
Comparison with Similar Compounds
5-Nitro-L-norvaline can be compared to other nitro-substituted amino acids, such as 5-nitro-L-glutamate and 5-nitro-L-ornithine. These compounds share similar structural features but differ in their specific biological activities and applications. For example, 5-nitro-L-glutamate is primarily studied for its role in neurotransmission, while 5-nitro-L-ornithine is investigated for its potential in cancer therapy .
Properties
CAS No. |
21753-92-4 |
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Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S)-2-amino-5-nitropentanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(5(8)9)2-1-3-7(10)11/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
XEPMGNVHTHVQNX-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)C[N+](=O)[O-] |
Canonical SMILES |
C(CC(C(=O)O)N)C[N+](=O)[O-] |
Origin of Product |
United States |
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